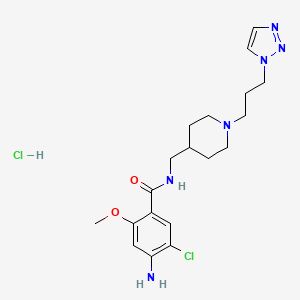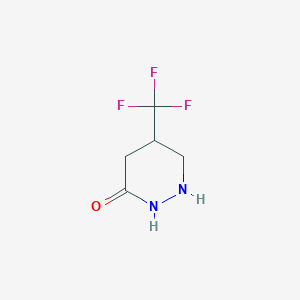
5-(Trifluoromethyl)diazinan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)diazinan-3-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a diazinanone ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound’s chemical behavior and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides . This approach is advantageous due to the availability of reagents, mild reaction conditions, and high efficiency.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)diazinan-3-one often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)diazinan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazinanones .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)diazinan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein labeling.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)diazinan-3-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to proteins and enzymes, leading to inhibition or activation of specific biological pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Trifluoromethylated Pyrazoles: These compounds are used in pharmaceuticals and agrochemicals due to their biological activity.
Trifluoromethylated Pyrimidines: Known for their use in medicinal chemistry, these compounds have similar properties and applications.
Uniqueness
5-(Trifluoromethyl)diazinan-3-one is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H7F3N2O |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)diazinan-3-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h3,9H,1-2H2,(H,10,11) |
Clave InChI |
AFCRDJDKQHUATK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNNC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


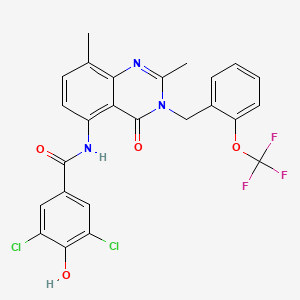
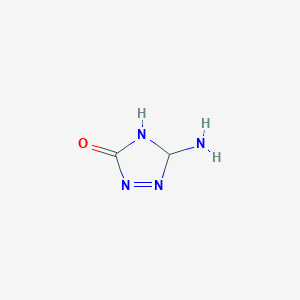
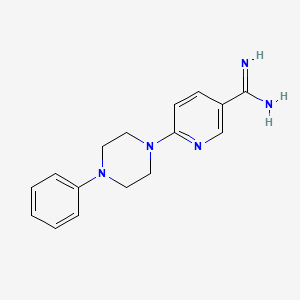
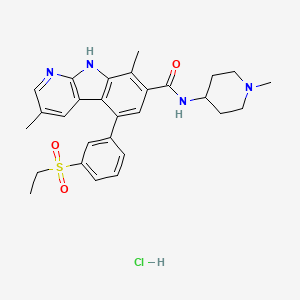
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)

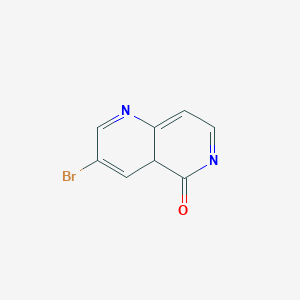
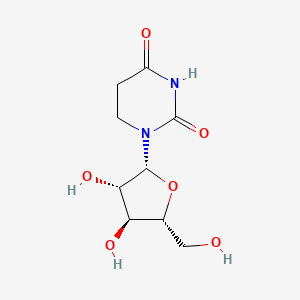

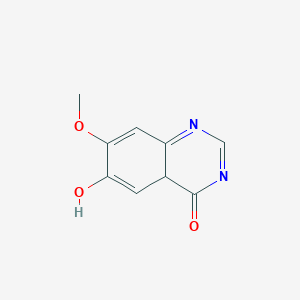
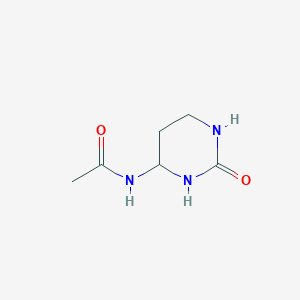

![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)
